molecular formula C22H33N3O5S B14953742 1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

Cat. No.: B14953742
M. Wt: 451.6 g/mol
InChI Key: NHTPQDDHNUAWNI-UHFFFAOYSA-N
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Description

1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 4-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with glycine derivative: The final step involves coupling the sulfonylated intermediate with a glycine derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or inhibitor in studies involving enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H33N3O5S

Molecular Weight

451.6 g/mol

IUPAC Name

1-[2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H33N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)25(18-6-4-3-5-7-18)16-21(26)24-14-12-17(13-15-24)22(23)27/h8-11,17-18H,2-7,12-16H2,1H3,(H2,23,27)

InChI Key

NHTPQDDHNUAWNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3CCCCC3

Origin of Product

United States

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